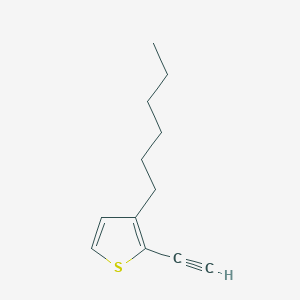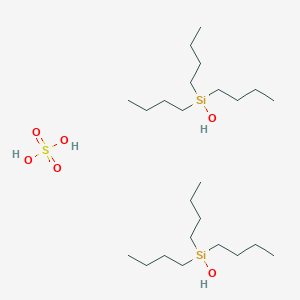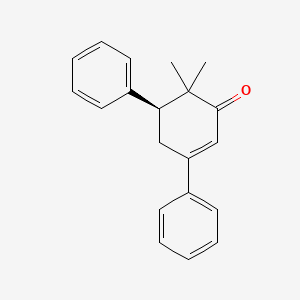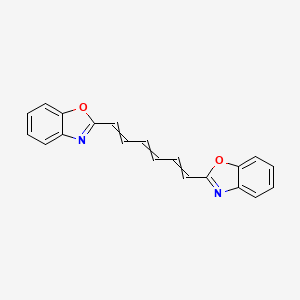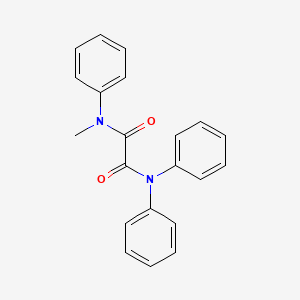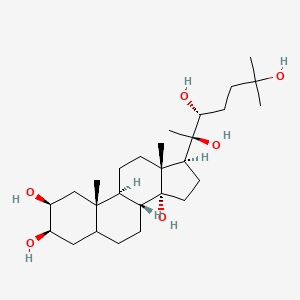![molecular formula C18H31NO2Si B12569723 Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate CAS No. 185339-21-3](/img/structure/B12569723.png)
Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate is an organic compound with a unique structure that combines an ethyl ester, an amino group, and a tri(propan-2-yl)silyl group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate typically involves the reaction of 2-amino-3-bromobenzoic acid with tri(propan-2-yl)silane in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, followed by esterification with ethanol to form the ethyl ester. The reaction conditions generally include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for catalyst and reagent addition, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tri(propan-2-yl)silyl group can be substituted with other silyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as chlorosilanes or alkyl halides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Nitro or nitroso derivatives of the benzoate.
Reduction: Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzyl alcohol.
Substitution: Various silyl-substituted benzoates depending on the substituent used.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as silyl-functionalized polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tri(propan-2-yl)silyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate can be compared with other silyl-substituted benzoates and amino benzoates:
Similar Compounds: Ethyl 2-amino-3-(trimethylsilyl)benzoate, Ethyl 2-amino-3-(triethylsilyl)benzoate.
Uniqueness: The tri(propan-2-yl)silyl group provides steric bulk and increased lipophilicity compared to smaller silyl groups, potentially enhancing the compound’s stability and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
185339-21-3 |
|---|---|
Fórmula molecular |
C18H31NO2Si |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-tri(propan-2-yl)silylbenzoate |
InChI |
InChI=1S/C18H31NO2Si/c1-8-21-18(20)15-10-9-11-16(17(15)19)22(12(2)3,13(4)5)14(6)7/h9-14H,8,19H2,1-7H3 |
Clave InChI |
STFAPNLHXBWCDL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CC=C1)[Si](C(C)C)(C(C)C)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)
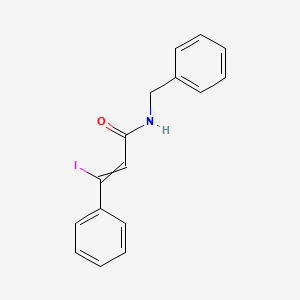

![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)
